(E)-(4-Styrylphenyl)boronic acid
Description
Properties
Molecular Formula |
C14H13BO2 |
|---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
[4-[(E)-2-phenylethenyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H13BO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,16-17H/b7-6+ |
InChI Key |
RAHFHNVYCKLZGU-VOTSOKGWSA-N |
Isomeric SMILES |
B(C1=CC=C(C=C1)/C=C/C2=CC=CC=C2)(O)O |
Canonical SMILES |
B(C1=CC=C(C=C1)C=CC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for E 4 Styrylphenyl Boronic Acid and Analogous Conjugated Arylboronic Acids
Strategies for Carbon-Boron Bond Formation
The creation of the C-B bond is the cornerstone of arylboronic acid synthesis. Various methods have been developed, ranging from classical organometallic approaches to modern transition metal-catalyzed reactions.
One of the traditional and still widely practiced methods involves the use of highly reactive organometallic reagents.
The reaction of Grignard reagents (organomagnesium halides) with borate (B1201080) esters, such as trimethyl borate or triisopropyl borate, is a foundational method for preparing boronic acids. borates.todayorgsyn.org This approach involves the nucleophilic attack of the Grignard reagent on the electrophilic boron atom of the borate ester. The resulting boronate ester is then hydrolyzed in an aqueous acidic workup to yield the final boronic acid. orgsyn.org
For the synthesis of a styrylphenylboronic acid, a suitable Grignard reagent, such as 4-bromostyrylmagnesium bromide, would be reacted with a trialkyl borate. The general process can be summarized as follows:
Formation of Grignard Reagent: An aryl halide (e.g., 4-bromostyrene) reacts with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent. google.comgoogle.com The use of iPrMgCl·LiCl can facilitate the magnesium/halogen exchange. organic-chemistry.org
Borylation: The freshly prepared Grignard reagent is then added to a solution of a trialkyl borate, typically at low temperatures (e.g., -60°C) to control reactivity. orgsyn.org
Hydrolysis: The intermediate boronic ester is hydrolyzed with an acid to produce the arylboronic acid. escholarship.org
This method is applicable to a wide range of aryl and vinyl halides. google.comgoogle.com While effective, a key limitation is the high reactivity of Grignard reagents, which restricts the presence of certain functional groups (like esters and nitriles) in the starting materials unless specific protocols are employed. borates.todayorganic-chemistry.org
| Reagent Type | Boron Source | Key Features |
| Grignard Reagents | Trialkyl Borates | Well-established, versatile, requires functional group tolerance consideration. borates.todayorgsyn.org |
| Grignard Reagents | Pinacolborane (HBpin) | Mild, efficient for pinacol (B44631) boronate esters, can be done under Barbier conditions. escholarship.org |
| Grignard Reagents | Diisopropylaminoborane | Forms aminoborane (B14716983) adducts, hydrolyzed to boronic acids in good yields. escholarship.org |
To overcome the limitations of Grignard-based syntheses, transition metal-catalyzed methods have been developed, offering milder reaction conditions and broader functional group tolerance. borates.todayalfa-chemistry.com
The Miyaura borylation reaction is a powerful and widely used method for synthesizing aryl and vinyl boronate esters. wikipedia.orgorganic-chemistry.org This reaction involves the cross-coupling of an aryl or vinyl halide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. alfa-chemistry.comwikipedia.org
The key components of this reaction are:
Substrate: Aryl or vinyl halides (Br, I, Cl) or triflates. alfa-chemistry.comwikipedia.org
Boron Reagent: Bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (B82485) [B₂(OH)₄]. wikipedia.orgnih.gov
Catalyst: A palladium complex, such as PdCl₂(dppf) or Pd(PPh₃)₄. alfa-chemistry.combeilstein-journals.org
Base: A weak base, typically potassium acetate (B1210297) (KOAc) or potassium phosphate, is crucial to promote the reaction while avoiding the competitive Suzuki coupling of the product. alfa-chemistry.comorganic-chemistry.org
The catalytic cycle generally involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate ester and regenerate the catalyst. alfa-chemistry.com The resulting pinacol esters are stable, can be purified by chromatography, and are excellent partners in subsequent Suzuki-Miyaura coupling reactions. organic-chemistry.org This method's mild conditions make it compatible with a wide array of functional groups. alfa-chemistry.comorgsyn.org
| Catalyst System | Boron Source | Base | Solvent | Key Advantage |
| PdCl₂(dppf) | B₂pin₂ | KOAc | Dioxane, DMSO | High functional group tolerance. organic-chemistry.orgbeilstein-journals.org |
| XPhos-Pd-G2 | B₂(OH)₄ | K₃PO₄ | Ethylene Glycol/Toluene (B28343) | Atom economical, direct synthesis of boronic acids. nih.gov |
| SiliaCat DPP-Pd | B₂pin₂ | Aqueous Base | Isopropanol | Heterogeneous catalyst, allows for one-pot borylation/Suzuki coupling. beilstein-journals.org |
A more recent and highly efficient strategy for boronic acid synthesis is the direct borylation of C-H bonds, catalyzed by transition metals like rhodium and iridium. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials like aryl halides, offering a more atom-economical route. rsc.org
In rhodium-catalyzed C-H borylation, an aromatic substrate reacts directly with a diboron reagent. The catalyst facilitates the cleavage of a C-H bond and its replacement with a boryl group. nih.gov While steric factors often govern the regioselectivity of these reactions, directing groups on the substrate can be used to achieve high site-selectivity. rsc.org For a compound like (E)-(4-Styrylphenyl)boronic acid, direct borylation of styrene (B11656) could be envisioned, although controlling regioselectivity might be challenging without a directing group. Rhodium catalysts have been successfully used for the C-H borylation of arenes and even alkanes. nih.gov The development of Rh(III)-catalyzed C-H activation has expanded the toolkit for creating complex molecules under mild conditions. mdpi.com
Transition Metal-Catalyzed Borylation of Aryl Halides
Stereoselective Synthesis of (E)-Styrenyl Moieties
The "(E)-" designation in this compound refers to the trans configuration of the double bond in the styrenyl group. Achieving high stereoselectivity for the desired (E)-isomer is critical, as the geometric isomers can have different properties and reactivity.
One prominent method is the Heck reaction , a palladium-catalyzed coupling of a vinyl halide with an alkene. For instance, the coupling of 4-bromophenylboronic acid pinacol ester with styrene could potentially form the desired carbon skeleton, though controlling the regioselectivity and geometry of the newly formed double bond is key. More relevantly, a regio- and stereoselective intermolecular Heck reaction has been utilized as a key step in the synthesis of complex molecules, demonstrating its power in controlling stereochemistry.
Another powerful tool is the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction, in particular, is renowned for its high (E)-selectivity in the formation of alkenes from aldehydes and phosphonate (B1237965) ylides. To synthesize the styrenyl moiety, one could react benzaldehyde (B42025) with a phosphonate ester derived from 4-bromobenzyl bromide, which would predominantly yield the (E)-alkene. The resulting (E)-4-bromostyrene can then be converted to the boronic acid using the methods described in section 2.1.
Furthermore, alkyne-based strategies provide excellent stereocontrol. The partial reduction of an internal alkyne, such as 1-phenyl-2-(4-bromophenyl)acetylene, can yield the (E)-alkene via dissolving metal reduction (e.g., Na/NH₃) or the (Z)-alkene via catalytic hydrogenation (e.g., Lindlar's catalyst). The resulting (E)-alkene can then undergo borylation.
Control of Olefin Geometry in Styrylphenylboronic Acid Formation
Achieving the correct stereochemistry of the vinyl group is paramount in the synthesis of this compound. The physical and biological properties of the (E)- and (Z)-isomers can differ significantly. Therefore, stereoselective reactions are the preferred methods for constructing the stilbene (B7821643) core.
The Heck reaction is a powerful tool for the formation of substituted alkenes and is known for its high trans selectivity. uliege.be This palladium-catalyzed reaction couples an unsaturated halide with an alkene. scirp.org For the synthesis of this compound precursors, this typically involves the reaction of an aryl halide with styrene or the coupling of 4-bromostyrene (B1200502) with an arylboronic acid. The reaction mechanism involves a syn-addition of the palladium-aryl species to the alkene, followed by a syn-β-hydride elimination, which generally leads to the thermodynamically more stable (E)-isomer as the major product. tamu.edu Simple, mild, and efficient conditions have been reported for Pd(0)-catalyzed Heck reactions that deliver high yields and selectivity for (E)-styrenyl products. acs.orgnih.gov
The Wittig reaction and its variants are also cornerstone methods for stereoselective alkene synthesis. nih.govnih.gov The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is particularly effective for producing (E)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org This reaction utilizes a phosphonate carbanion, which reacts with an aldehyde to form the alkene. The HWE reaction generally favors the formation of the (E)-isomer due to thermodynamic control in the elimination of the oxaphosphetane intermediate. wikipedia.org For example, the reaction of a benzylphosphonate with a 4-formylphenylboronic ester, or a 4-(boronophenyl)benzylphosphonate with benzaldehyde, can yield the desired (E)-stilbene framework. nih.gov One-pot Wittig-Heck reaction sequences have also been developed, allowing for the in-situ generation of the olefin followed by its arylation, often with high (E)-selectivity. rsc.org
| Reaction Type | Reactants | Catalyst/Reagents | Product(s) | Yield (%) | E/Z Ratio | Reference(s) |
| Wittig Reaction | Benzyl bromide, Benzaldehydes | Triethylphosphite, THF/KOtBu | (E)-Stilbenes | 48-99 | 99:1 | nih.gov |
| Horner-Wadsworth-Emmons | Methylcoumarins, Aldehydes | Diethyl ester phosphonic acid | Stilbene derivatives | 51-72 | 9:1 | nih.gov |
| Heck Reaction | 4-Iodoacetophenone, Styrene | PVP-Pd NPs, K2CO3, MW | (E)-Stilbene derivative | 98 | - | nih.gov |
| Heck Reaction | Aryl bromides, Styrene | Pd(L-proline)2, TBAB, NaOAc, MW | (E)-Stilbenes | up to 94 | - | organic-chemistry.org |
Advanced Synthetic Approaches
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. These advanced approaches, including mechanochemistry, electrochemistry, and microwave-assisted synthesis, offer numerous advantages such as reduced solvent usage, lower energy consumption, and faster reaction times.
Mechanochemical and Solvent-Free Methods for Boronic Ester Synthesis
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based synthesis. youtube.com The synthesis of boronic esters, which are often precursors to boronic acids, can be achieved through mechanochemical methods. For instance, the ball-milling of aryl halides with a diboron reagent, such as bis(pinacolato)diboron (B2pin2), in the presence of a suitable catalyst and base can afford the corresponding arylboronic esters in high yields without the need for bulk solvents. This method is not only environmentally friendly but can also lead to different reactivity and selectivity compared to solution-phase reactions.
Electrochemical Routes to Arylboronic Acid Derivatives
Electrochemistry offers a unique and powerful way to generate reactive species and drive chemical transformations. The electrochemical synthesis of arylboronic acids and their derivatives is an area of growing interest. uliege.be One approach involves the electrochemical reduction of an aryl halide at a sacrificial anode in the presence of a trialkyl borate. This in-situ generation of an aryl anion, which is then trapped by the borate ester, provides a direct route to the boronic acid after hydrolysis. Furthermore, electrochemical methods can be employed for the borylation of styrenes and other unsaturated systems. rsc.org Recent studies have also demonstrated the electropolymerization of aminophenylboronic acids, showcasing the versatility of electrochemical techniques in organoboron chemistry. organic-chemistry.orgresearchgate.net
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has revolutionized organic chemistry by dramatically reducing reaction times, often from hours to minutes, and improving yields. nih.govnih.gov This technology is highly applicable to the synthesis of this compound and its analogs.
Microwave irradiation can be effectively used to accelerate palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, which are central to the construction of the target molecule. nih.govrsc.org For instance, the microwave-assisted Heck reaction between an aryl halide and styrene can rapidly produce the (E)-stilbene core. scirp.orgnih.gov Similarly, the Suzuki coupling of a styryl halide with a phenylboronic acid, or a 4-halostyrene with phenylboronic acid, can be significantly expedited under microwave conditions. nih.gov Microwave-assisted Wittig reactions have also been reported to be highly efficient and stereoselective, providing the (E)-isomer in high yields in a fraction of the time required for conventional heating. tubitak.gov.trsioc-journal.cn The use of microwave heating in combination with aqueous media further enhances the green credentials of these synthetic protocols. nih.govorganic-chemistry.org
| Reaction | Reactants | Catalyst/Base | Solvent | Conditions | Yield (%) | Reference(s) |
| Suzuki Coupling | Aryl perfluorooctylsulfonates, Aryl boronic acids | Pd catalyst | - | Microwave | - | nih.gov |
| Suzuki Coupling | 2,4-Dichloropyrimidine, Phenylboronic acid | Pd(PPh3)4, K2CO3 | Dioxane/H2O | 150 °C, 15 min (MW) | 95 | researchgate.net |
| Suzuki Coupling | α-Iodoenaminones, Arylboronic acids | Pd(PPh3)4, Ba(OH)2 | Dioxane/H2O | 150 °C, 1 h (MW) | up to 75 | tubitak.gov.tr |
| Heck Reaction | 4-Bromoacetophenone, Styrene | PVP-Pd NPs, K2CO3 | EtOH/H2O | 10 min (MW) | 98 | nih.gov |
| Wittig Reaction | Aromatic aldehydes, Phosphonium salts | Basic alumina | Solvent-free | 30-50 min (MW) | up to 94 | tubitak.gov.tr |
Reaction Pathways and Catalytic Transformations Involving E 4 Styrylphenyl Boronic Acid
Cross-Coupling Reactions
Among the array of cross-coupling methodologies, the Suzuki-Miyaura reaction stands out as a cornerstone for the application of (E)-(4-styrylphenyl)boronic acid.
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that joins an organoboron compound (like this compound) with an organic halide or triflate. youtube.comlibretexts.orgyoutube.com This reaction is instrumental in synthesizing styrenes, biaryls, and other conjugated systems, which are prevalent in pharmaceuticals, agrochemicals, and materials science. rsc.orgresearchgate.net The mild reaction conditions, commercial availability of reagents, and low toxicity of the boron byproducts contribute to its broad appeal in both academic and industrial settings. nih.govnih.gov
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps involving a palladium catalyst. youtube.com The cycle begins with the catalytically active Pd(0) species.
Table 1: The Suzuki-Miyaura Catalytic Cycle
| Step | Description | Key Intermediates |
| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) complex. This step breaks the R¹-X bond and creates two new bonds to the palladium center, increasing its oxidation state from 0 to +II. youtube.com This is often the rate-determining step. | Pd(0)L₂, R¹-X, [R¹-Pd(II)-X]L₂ |
| Transmetalation | The organic group from the boronic acid (or its derived boronate) is transferred to the palladium(II) complex, displacing the halide. This step requires the presence of a base, which activates the boronic acid by forming a more nucleophilic "ate" complex (boronate). youtube.comsigmaaldrich.com The exact mechanism of transfer from boron to palladium has been a subject of extensive study. nih.gov | [R¹-Pd(II)-X]L₂, R²-B(OH)₂, Base, [R¹-Pd(II)-R²]L₂ |
| Reductive Elimination | The two organic groups (R¹ and R²) on the palladium(II) complex couple to form the final product (R¹-R²), and the palladium catalyst is regenerated in its active Pd(0) state, ready to start a new cycle. youtube.com This step forms the new carbon-carbon bond. | [R¹-Pd(II)-R²]L₂, R¹-R², Pd(0)L₂ |
This compound can be coupled with a wide array of organic halides and triflates, demonstrating the broad scope of the Suzuki-Miyaura reaction. The reaction is tolerant of a diverse range of functional groups on both coupling partners. mdpi.com The reactivity of the organic halide typically follows the order I > Br > OTf > Cl. youtube.com
The electronic nature of the substituents on the coupling partners can influence the reaction efficiency. Electron-withdrawing groups on the organic halide can facilitate the oxidative addition step, while both electron-donating and electron-withdrawing groups are generally well-tolerated on the boronic acid partner. mdpi.comfao.org Research has shown successful couplings of various aryl and heteroaryl boronic acids with different aryl halides, indicating that this compound would be a versatile substrate. fao.orgmdpi.com For instance, studies have demonstrated the coupling of arylboronic acids with substrates like 4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline and 5-(4-bromophenyl)-4,6-dichloropyrimidine, highlighting the reaction's applicability to complex molecules. mdpi.commdpi.com
Table 2: Illustrative Substrate Scope in Suzuki-Miyaura Coupling with Aryl Boronic Acids
| Aryl Halide/Triflate | Boronic Acid | Catalyst System | Product | Yield (%) | Reference |
| 4-Acetylphenyl bromide | Phenylboronic acid | Pd(OAc)₂ / NHC Ligand | 4-Acetylbiphenyl | >95% | researchgate.net |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(4'-(methoxy)-[1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 85% | mdpi.comfao.org |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 4-Formylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | (E)-N-((3-(4'-formyl-[1,1'-biphenyl]-4-yl)thiophen-2-yl)methylene)-2-methylaniline | 33% | mdpi.com |
| Pyridine-2-sulfonyl fluoride (B91410) | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ / Na₃PO₄ | 2-(Thiophen-2-yl)pyridine | 89% | nih.gov |
Note: This table provides representative examples to illustrate substrate scope and is not limited to reactions of this compound itself.
The choice of ligand coordinated to the palladium center is critical for the success and efficiency of the Suzuki-Miyaura coupling. nih.gov Ligands stabilize the palladium catalyst, influence its reactivity, and can extend its lifetime. Phosphine-based ligands are the most common, with their steric and electronic properties being key design elements. nih.gov
Bulky, electron-rich phosphine (B1218219) ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) and Buchwald-type biaryl phosphines (e.g., SPhos, RuPhos), are highly effective. rsc.orgnih.gov They promote the oxidative addition and reductive elimination steps, leading to high catalyst turnover numbers (TON) and turnover frequencies (TOF), allowing for lower catalyst loadings. researchgate.netnih.gov The development of air-stable palladium precatalysts incorporating these advanced ligands has further simplified the experimental setup. nih.gov
Table 3: Influence of Ligands and Catalysts on Suzuki-Miyaura Reaction Efficiency
| Catalyst / Precatalyst | Ligand | Key Features | Application | Reference |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | A classic, commercially available catalyst. | General purpose, often used in initial screening. | mdpi.comfao.org |
| Pd(dppf)Cl₂ | 1,1'-Bis(diphenylphosphino)ferrocene | Robust, effective for a wide range of substrates, including heteroaryls. | Coupling of heteroaryl boronic acids and esters. | nih.gov |
| PdCl₂[PR₂(Ph-R')]₂ | Custom phosphine ligands | Air-stable complexes, highly efficient for heteroaryl chlorides. | High turnover numbers (up to 10,000) for challenging substrates. | nih.gov |
| NiCl₂(dppp) / Pd(OAc)₂ | Various phosphines | Nickel catalysts offer a lower-cost alternative to palladium. | Coupling of aryl bromides with phenylboronic acid. | nih.gov |
| FeCl₂(SciPROP-R) | SciPROP-R (bisphosphine) | Iron-based catalysts represent a more sustainable, earth-abundant metal choice. | Chemo-selective coupling of alkyl chlorides. | researchgate.net |
Optimization studies often involve screening different catalysts, ligands, bases, and solvents to achieve the highest possible yield and selectivity for a specific substrate pair. mdpi.comfao.org
A significant advantage of the Suzuki-Miyaura reaction for synthesizing substituted styrenes from vinylboronic acids is that it generally proceeds with retention of the double bond's stereochemistry. libretexts.orgorganic-chemistry.org This means that when this compound is used, the resulting product is expected to retain the (E)-configuration of the styryl double bond.
This stereochemical fidelity is crucial for applications where the geometric isomerism of the product dictates its biological activity or material properties. However, under certain conditions, Z-to-E isomerization can occur, particularly with Z-alkenyl halides. organic-chemistry.org The extent of this isomerization is highly dependent on the choice of palladium ligand. Studies have shown that ligands like Pd(P(o-Tol)₃)₂ are effective at preserving the Z-olefin geometry. organic-chemistry.org The mechanism for this isomerization is thought to involve intermediates like zwitterionic palladium carbenes, influenced by the ligand and substrate structures. organic-chemistry.org For (E)-vinylboronic acids like this compound, the reaction is strongly favored to proceed with retention, ensuring the (E)-stereochemistry is maintained in the final product.
In recent years, significant efforts have been made to develop more environmentally friendly and sustainable Suzuki-Miyaura coupling protocols. researchgate.net These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. rsc.orgresearchgate.net
Key adaptations include:
Use of Green Solvents: Replacing traditional organic solvents like toluene (B28343) or dioxane with water, ethanol, or bio-solvents such as 2-MeTHF. researchgate.netnih.govrsc.org Micellar catalysis, where the reaction occurs in surfactant-formed nanoparticles in water, has also emerged as a powerful green technique. researchgate.net
One-Pot Procedures: Combining the synthesis of the boronic ester (via Miyaura borylation) and the subsequent Suzuki-Miyaura coupling into a single reaction vessel, which saves time, reagents, and reduces waste. rsc.org
Continuous-Flow Synthesis: Performing the reaction in a continuous-flow reactor rather than a traditional batch setup. This approach offers enhanced safety, better process control, higher yields, and easier scalability. rsc.orgrsc.org Continuous extraction with supercritical carbon dioxide (scCO₂) has been integrated into flow systems to purify the product stream efficiently. rsc.org
Table 4: Green Chemistry Approaches for Suzuki-Miyaura Reactions
| Approach | Description | Advantages | Reference |
| Aqueous Media | Using water as the reaction solvent, often with a phase-transfer catalyst or water-soluble ligand. | Non-flammable, non-toxic, inexpensive, and environmentally benign. | researchgate.net |
| Micellar Catalysis | Reactions are run in water using a surfactant (e.g., PTS) to form nanomicelles that act as "nanoreactors". | Mild conditions, avoids decomposition of sensitive substrates, high chemoselectivity. | researchgate.net |
| 1-Pot Borylation/Coupling | In situ generation of the boronic ester from an aryl halide followed immediately by the Suzuki-Miyaura coupling. | Increased efficiency, reduced waste and purification steps. | rsc.org |
| Continuous-Flow Processing | The reaction is performed by continuously pumping reagents through a heated reactor (e.g., a packed-bed). | Improved safety, scalability, and process control; high yields. | rsc.org |
| Supercritical CO₂ Extraction | Used as a green downstream processing method to separate the product from salts and the catalyst in a continuous manner. | Avoids large volumes of organic extraction solvents; efficient purification. | rsc.org |
These advancements are making the already powerful Suzuki-Miyaura coupling an even more sustainable and efficient tool for chemical synthesis.
Heck and Oxidative Heck Reactions
The Heck reaction, a cornerstone of C-C bond formation, traditionally involves the coupling of an unsaturated halide with an alkene. wikipedia.org A significant variation is the oxidative Heck reaction, which utilizes an arylboronic acid in place of the aryl halide, requiring a Pd(II) catalyst and an oxidant. apexmolecular.comhw.ac.uk This approach is notable for its milder reaction conditions and avoidance of halide waste. researchgate.net
The oxidative Heck reaction offers a powerful tool for the arylation of olefins. Achieving high regioselectivity and enantioselectivity, particularly with electronically non-biased olefins, is a key challenge. nih.gov In the context of this compound, the styrenyl moiety can participate in oxidative Heck reactions.
Recent advancements have demonstrated that high selectivity for the formation of E-styrenyl products can be achieved without relying on electronically biased olefins or directing groups. nih.gov The selectivity is often governed by the catalyst's sensitivity to C-H bond strength during the β-hydride elimination step. nih.gov Furthermore, enantioselective oxidative Heck reactions have been developed, particularly for the arylation of acyclic alkenyl alcohols, yielding remotely functionalized carbonyl products with high enantioselectivity. nih.gov The electronic nature of the boronic acid plays a crucial role in determining the regioselectivity of the initial migratory insertion. nih.gov Chiral ligands, such as (R)-BINAP, have been employed to induce chirality in the products of oxidative Heck reactions. researchgate.net
Palladium(II) catalysts are central to the oxidative Heck reaction. A typical catalytic cycle begins with the transmetalation between the arylboronic acid and the Pd(II) catalyst. hw.ac.uk This is followed by migratory insertion of the olefin into the Pd-C bond and subsequent β-hydride elimination to form the product and a Pd(0) species. wikipedia.org An oxidant is then required to regenerate the active Pd(II) catalyst. hw.ac.uk
The coupling of arylboronic acids with olefins, including styrenes, can be effectively catalyzed by Pd(OAc)₂ under ambient conditions, often with the use of an additive like N-bromosuccinimide. nih.govbeilstein-journals.org These reactions generally tolerate a range of functional groups on both the boronic acid and the olefin. nih.govbeilstein-journals.org For instance, the coupling of phenylboronic acid with various substituted styrenes proceeds smoothly to afford stilbene (B7821643) derivatives in good yields. beilstein-journals.org
| Catalyst System | Olefin | Boronic Acid | Product | Yield (%) | Ref. |
| Pd(OAc)₂ / NBS | Styrene (B11656) | Phenylboronic acid | trans-Stilbene | 72 | beilstein-journals.org |
| Pd(OAc)₂ / NBS | 4-Bromostyrene (B1200502) | Phenylboronic acid | 4-Bromo-trans-stilbene | 65 | nih.gov |
| Pd(OAc)₂ / NBS | 4-Nitrostyrene | Phenylboronic acid | 4-Nitro-trans-stilbene | 76 | nih.gov |
Table 1: Examples of Palladium(II)-Catalyzed Heck Coupling of Arylboronic Acids with Styrenes
Other Boronic Acid-Mediated Carbon-Carbon Bond Formations (e.g., Stille, Sonogashira)
While the primary focus is often on Suzuki-Miyaura and Heck reactions, boronic acids can be involved in other significant C-C bond-forming reactions.
The Sonogashira coupling , which traditionally pairs a terminal alkyne with an aryl or vinyl halide, is a powerful method for constructing C(sp²)-C(sp) bonds. organic-chemistry.orgwikipedia.orgrsc.org While not a direct reaction of the boronic acid itself, the styrenyl moiety of this compound could potentially be synthesized via a Sonogashira coupling, or the arylboronic acid portion could be coupled with a suitable alkyne in a related transformation.
Carbon-Heteroatom Bond Formations (e.g., Chan-Lam Coupling)
The Chan-Lam coupling reaction provides a valuable route to aryl-heteroatom bonds, forming secondary aryl amines or aryl ethers from arylboronic acids and N-H or O-H containing compounds, respectively. organic-chemistry.orgwikipedia.org This copper-catalyzed reaction is advantageous as it can often be performed at room temperature and open to the air. wikipedia.org
The reaction mechanism is believed to involve the formation of a copper(III)-aryl-alkoxide or copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the desired product and a Cu(I) species. wikipedia.org The scope of the Chan-Lam coupling is broad, encompassing a variety of amines, alcohols, phenols, amides, and sulfonamides. organic-chemistry.org Recent developments have even extended its use to the formation of C-S bonds. researchgate.netrsc.org The efficiency of the Chan-Lam reaction can be significantly influenced by the choice of copper catalyst and ligands. rsc.orgnih.gov
| Copper Catalyst | N-H/O-H Substrate | Boronic Acid | Product Type | Ref. |
| Cu(OAc)₂ | Amines, Anilines | Phenylboronic acid | Aryl Amines | organic-chemistry.org |
| Cu(OAc)₂ | Phenols | Phenylboronic acid | Aryl Ethers | organic-chemistry.org |
| [Cu(DMAP)₄I]I | Thiols | Phenylboronic acid | Aryl Thioethers | rsc.org |
| Cu(OAc)₂ | Pyrimidin-2(1H)-ones | (E)-Styrylboronic acid | N1-Alkenyl Pyrimidinones | nih.gov |
Table 2: Examples of Chan-Lam Coupling Reactions
Boronic Acid Catalysis
Beyond their role as reagents in cross-coupling reactions, boronic acids can themselves act as catalysts, primarily due to their Lewis acidic nature. nih.gov
Lewis Acidity and Activation Mechanisms in Boronic Acid Catalysis
The Lewis acidity of boronic acids arises from the electron-deficient boron atom. This allows them to activate various functional groups, most notably through the reversible formation of covalent bonds with oxygen atoms. nih.gov This activation can facilitate a range of organic transformations.
In some cases, the catalytically active species is not the monomeric boronic acid but rather its trimeric anhydride (B1165640), the boroxine (B1236090). nih.gov Lewis bases can form complexes with boronic esters or boroxines, generating redox-active species that can participate in photoredox catalytic cycles for C-C bond formation. nih.gov The Lewis acid can also activate substrates in other ways, such as forming an acyloxy boron complex with a carboxylic acid to facilitate nucleophilic attack. nih.gov In the context of covalent organic framework (COF) formation, Lewis acids like BF₃·OEt₂ can catalyze the formation of boronate esters, although the formation of nonproductive aryl boronic acid–BF₃ complexes can affect the reaction rate. rsc.org The catalytic activity of boronic acids can be tuned by modifying the substituents on the aryl ring, with electron-withdrawing groups generally increasing the Lewis acidity. nih.gov
Catalytic Amidation of Carboxylic Acids
The direct formation of amides from carboxylic acids and amines is a cornerstone of organic chemistry, and boronic acid catalysis has proven to be an effective strategy. mdpi.comnih.gov While specific studies focusing exclusively on this compound as a catalyst are not extensively detailed, the general mechanism of boronic acid-catalyzed amidation provides a framework for its potential application. mdpi.com The process typically involves the activation of the carboxylic acid by the boronic acid, facilitating nucleophilic attack by the amine. nih.gov The efficiency of this process can be influenced by the nature of the boronic acid and the reaction conditions. nih.govrsc.org
Recent advancements have highlighted the use of various boronic acid derivatives and borate (B1201080) esters as catalysts, demonstrating broad substrate scope and functional group tolerance. ucl.ac.uk For instance, certain ortho-substituted arylboronic acids have shown significant catalytic activity. mdpi.com The reaction often requires the removal of water to drive the equilibrium towards amide formation, which can be achieved through azeotropic distillation or the use of dehydrating agents like molecular sieves. mdpi.com
Table 1: General Conditions for Boronic Acid-Catalyzed Amidation
| Parameter | Condition | Reference |
| Catalyst | Boronic Acid Derivative | mdpi.comnih.gov |
| Reactants | Carboxylic Acid, Amine | mdpi.com |
| Solvent | Toluene, tert-Amyl methyl ether | ucl.ac.uk |
| Conditions | Dean-Stark or Molecular Sieves | mdpi.comucl.ac.uk |
Dehydrative Glycosylation Reactions
Dehydrative glycosylation represents an atom-economical method for the synthesis of glycosides, directly coupling a glycosyl hemiacetal with an alcohol. mdpi.com Arylboronic acids and their esters have been identified as effective catalysts for this transformation, particularly for the glycosylation of 2-deoxysugar derivatives. nih.gov An N-methylpyridinium-4-boronic ester, for example, has been shown to catalyze the dehydrative glycosylation of 2-deoxy sugar-derived hemiacetals. nih.gov This catalytic system is notable for its tolerance of various functional groups on the alcohol acceptor. nih.gov
The utility of boronic acid catalysis extends to more complex systems, including solid-phase glycosylation. mdpi.com The proposed mechanism involves the activation of the anomeric hydroxyl group by the boronic acid catalyst, facilitating its displacement by the acceptor alcohol. This approach circumvents the need for pre-activation of the glycosyl donor, offering a more direct route to glycoside synthesis. mdpi.com
Conjugate Addition Reactions of Alkenylboronic Acids
The vinyl group of this compound can participate in conjugate addition reactions, a powerful tool for carbon-carbon bond formation. youtube.comlibretexts.org In these reactions, the alkenylboronic acid acts as a nucleophile, adding to an α,β-unsaturated carbonyl compound in a 1,4-fashion. libretexts.org This reactivity is particularly valuable in the enantioselective synthesis of molecules containing quaternary carbon centers. chemrxiv.org
Rhodium and palladium complexes are commonly employed as catalysts for the conjugate addition of aryl- and alkenylboronic acids. chemrxiv.orgnih.gov The choice of catalyst and chiral ligand can significantly influence the stereochemical outcome of the reaction. chemrxiv.org For instance, Rh-catalyzed conjugate addition of boronic acids to α-methylene-β-lactones has been developed to produce 3,4-disubstituted β-lactones with good yields and moderate to good trans selectivities. nih.gov This method is compatible with both aryl and alkenyl boronic acids and tolerates a wide range of functional groups. nih.gov
Table 2: Rh-Catalyzed Conjugate Addition to α-Methylene-β-lactone
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product Yield | Reference |
| α-Methylene-β-lactone | Phenylboronic Acid | [Rh(cod)Cl]₂ | Dioxane/H₂O | High | nih.gov |
| α-Methylene-γ-lactone | Alkenylboronic Acid | [Rh(cod)Cl]₂ | Dioxane/H₂O | High | nih.gov |
Carboxylation Reactions of Alkenyl Boronic Acids with CO2
The direct carboxylation of organoboron compounds with carbon dioxide (CO2) is a sustainable and attractive method for the synthesis of carboxylic acids. pku.edu.cn Alkenylboronic acids, including (E)-styrylboronic acid, can be effectively carboxylated using a copper(I) halide catalyst. pku.edu.cn This transformation typically proceeds in the presence of a base, such as potassium methoxide (B1231860) (KOMe), and yields the corresponding α,β-unsaturated carboxylic acid. pku.edu.cn
The reaction conditions are generally mild, often carried out at moderate temperatures under an atmosphere of CO2. pku.edu.cnrsc.org The choice of the boron-containing starting material can be flexible, with (E)-styrylboronic acid, its pinacol (B44631) ester, and potassium (E)-trifluoro(styryl)borate all serving as viable substrates, providing the carboxylated product in high yields. pku.edu.cn The proposed mechanism for copper-catalyzed carboxylation involves the formation of an organocopper intermediate, which then reacts with CO2. pku.edu.cn
This method has also been extended to arylboronic acids using rhodium(I) catalysts, further demonstrating the broad utility of boronic acids in CO2 fixation. organic-chemistry.org The functional group tolerance of these carboxylation reactions is a significant advantage, allowing for the synthesis of a wide range of functionalized carboxylic acids. pku.edu.cnpku.edu.cn
Table 3: Copper-Catalyzed Carboxylation of (E)-Styrylboron Compounds
| Substrate | Catalyst | Base | Solvent | Yield of (E)-Cinnamic Acid | Reference |
| (E)-Styrylboronic acid | CuCl (3.0 mol%) | KOMe (2.0 equiv.) | DMA | 92% | pku.edu.cn |
| (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane | CuCl (3.0 mol%) | KOMe (2.0 equiv.) | DMA | 88% | pku.edu.cn |
| Potassium (E)-trifluoro(styryl)borate | CuCl (3.0 mol%) | KOMe (2.0 equiv.) | DMA | 83% | pku.edu.cn |
Advanced Spectroscopic and Characterization Techniques in Research on E 4 Styrylphenyl Boronic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (E)-(4-styrylphenyl)boronic acid. Both ¹H and ¹³C NMR are routinely employed to provide detailed information about the molecule's atomic framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that confirm the presence of its key structural motifs. The protons of the phenyl rings typically appear as multiplets in the aromatic region of the spectrum. The vinyl protons of the styryl group are particularly diagnostic, often showing distinct doublet signals with a large coupling constant, which is indicative of the trans or (E) configuration of the double bond. The protons of the boronic acid group (B(OH)₂) are also observable, although their chemical shift can be broad and may vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. This allows for the confirmation of the carbon skeleton, including the two phenyl rings and the vinyl carbons.
Purity Assessment: NMR is also a powerful tool for assessing the purity of this compound samples. The presence of unexpected signals can indicate the presence of impurities, such as starting materials, byproducts, or the corresponding (Z)-isomer. For boronic acids in general, ¹¹B NMR spectroscopy can be a valuable tool for monitoring the pKa and binding interactions. nih.govresearchgate.net In acidic conditions, sp²-hybridized boronic acids show a chemical shift between approximately 27 and 33 ppm. nsf.gov As the pH increases, the shift moves upfield, indicating the formation of an sp³-hybridized boronate. nsf.gov
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation analysis.
Molecular Identification: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the compound. For this compound (C₁₄H₁₃BO₂), the expected monoisotopic mass is approximately 224.09 g/mol .
Fragmentation Analysis: In the mass spectrometer, the molecular ion can be induced to fragment into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can help to confirm the structure of the molecule. chemguide.co.uk For boronic acids, common fragmentation pathways may involve the loss of water (H₂O) or the hydroxyl groups (-OH) from the boronic acid moiety. nih.gov The fragmentation of the styryl backbone can also produce characteristic ions. Studies on phenyl boronic acid have shown that BO⁻ and BO₂⁻ are often the most intense fragments observed. nih.gov
X-ray Crystallography for Solid-State Structural Determination
UV-Vis Absorption and Fluorescence Emission Spectroscopies for Photophysical Characterization
UV-Vis absorption and fluorescence emission spectroscopies are employed to investigate the electronic and photophysical properties of this compound, which are crucial for its potential applications in optoelectronics and sensing.
UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum reveals the wavelengths of light that the molecule absorbs. For this compound, the extended π-conjugated system of the styrylphenyl group is expected to give rise to strong absorption bands in the ultraviolet region. The position of the absorption maximum (λ_max) is sensitive to the electronic structure of the molecule. For instance, stilbene (B7821643) derivatives containing a boronic acid group exhibit a red shift in their absorption spectrum compared to unsubstituted stilbene. nih.gov
Fluorescence Emission Spectroscopy: Upon absorption of light, the molecule can be promoted to an excited electronic state. Fluorescence spectroscopy measures the light emitted as the molecule returns to its ground state. The wavelength and intensity of the emitted light provide information about the excited state properties. Some stilbene-boronic acid derivatives are known to be fluorescent. nih.gov The fluorescence properties can be influenced by factors such as solvent polarity and pH, particularly due to the acidic nature of the boronic acid group. nih.gov For example, the insertion of a donor group and a boronic acid group on a stilbene core can lead to the formation of a photoinduced charge transfer state. nih.gov
| Compound | λ_abs (nm) | λ_em (nm) | Solvent |
| Stilbene-4-boronic acid (STBA) | 310 | 365 | Methanol |
| 4'-Cyanostilbene-4-boronic acid (CSTBA) | 335 | 380 | Methanol |
| 4'-Methoxystilbene-4-boronic acid (MSTBA) | 330 | 390 | Methanol |
| 4'-(Dimethylamino)stilbene-4-boronic acid (DSTBA) | 375 | 450 | Methanol |
This table presents data for related stilbene boronic acid derivatives to illustrate typical photophysical properties. Specific data for this compound was not available in the search results.
Thermal Analysis Methods (Differential Scanning Calorimetry and Thermogravimetric Analysis)
Thermal analysis techniques are used to characterize the thermal stability and phase behavior of this compound.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can be used to determine the melting point and to detect other phase transitions, such as crystallization or glass transitions. For boronic acids, DSC can also be used to study the dehydration process, where water molecules are lost from the solid state, which can lead to the formation of boroxines (anhydrides). nih.gov
Computational and Theoretical Investigations of E 4 Styrylphenyl Boronic Acid Reactivity and Properties
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of boronic acid derivatives. lodz.pllodz.pl For molecules like (E)-(4-styrylphenyl)boronic acid, DFT methods are used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic transition parameters. lodz.pl
Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-31G(d,p). lodz.pl The absence of imaginary frequencies in the calculated vibrational spectra confirms that the optimized structure corresponds to a local minimum on the potential energy surface. lodz.pl Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic transition energies, such as the S0→S1 transition, which can be correlated with experimental UV-Vis absorption spectra. lodz.pl Analysis of these transitions often reveals that the lowest energy transition involves the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). lodz.pl
The nature of the boronic acid group itself is a key feature. The boron atom in arylboronic acids is typically trigonal planar with sp2 hybridization. lodz.pl However, in alkaline solutions, it can accept a hydroxide (B78521) ion to become tetrahedral (sp3 hybridized). lodz.pl This change in hybridization significantly impacts the electronic properties of the molecule.
Table 1: Representative DFT Calculation Parameters for Boronic Acids
| Parameter | Method/Basis Set | Application | Reference |
| Geometry Optimization | DFT/B3LYP/6-31G(d,p) | Finding stable molecular structures | lodz.pl |
| Vibrational Frequencies | DFT/B3LYP/6-31G(d,p) | Confirming local minima on potential energy surface | lodz.pl |
| Electronic Transitions | TD-DFT/B3LYP/6-31G(d,p) | Predicting UV-Vis absorption spectra | lodz.pl |
| Solvent Effects | PCM (Polarizable Continuum Model) | Simulating behavior in solution | lodz.pl |
Mechanistic Modeling of Transition Metal-Catalyzed Transformations
This compound is a common substrate in transition metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling reaction. cuny.edu Computational modeling is essential for understanding the intricate mechanisms of these transformations. rsc.org Such studies can elucidate the roles of various species in the catalytic cycle, including the metal center, ligands, and substrates.
Mechanistic investigations often involve mapping the potential energy surfaces of the reaction pathways, identifying transition states, and calculating activation barriers. mdpi.com For instance, in a Suzuki coupling, modeling can detail the oxidative addition, transmetalation, and reductive elimination steps. The electronic properties of the boronic acid, influenced by the styryl substituent, play a crucial role in the transmetalation step.
Analysis of Electronic Effects and Lewis Acid Character of Boronic Acids
The boronic acid moiety, B(OH)₂, possesses a vacant p-orbital on the boron atom, which confers significant Lewis acidity. nih.govresearchgate.net This property allows boronic acids to interact with Lewis bases, a fundamental aspect of their reactivity and application, for example, as sensors for saccharides. nih.gov The electronic nature of the aryl substituent directly modulates this Lewis acidity. researchgate.net
The styryl group in this compound is a π-conjugated system that can influence the electron density at the boron center. Computational studies can quantify these electronic effects. The boryl group can act as a π-electron-accepting group, particularly in the molecule's excited state. researchgate.net This charge transfer character is a key feature of boron-containing π-electron materials. researchgate.net
The Lewis acidity of boronic acids is also central to the issue of protodeboronation, a common side reaction in cross-coupling processes. researchgate.net Electron-withdrawing groups on the phenyl ring are thought to increase the Lewis acidity of the boronic acid, which can make it more susceptible to this undesired reaction. researchgate.net Computational models help in understanding how substituents, even at a distance, can stabilize the boronic acid or its corresponding boronate anion through effects like polar-π interactions and solvation. nih.gov
Molecular Interactions and Conformational Analysis via Computational Methods
Computational methods are extensively used to analyze the various conformations of phenylboronic acids and the intramolecular and intermolecular interactions that stabilize them. nih.govnih.gov For this compound, the key conformational degrees of freedom include the rotation around the C-C single bonds and the orientation of the B(OH)₂ group relative to the aromatic ring.
Studies on substituted phenylboronic acids have shown that the planar conformer, where the B(OH)₂ group is coplanar with the phenyl ring, is often the most stable due to π(CC)→p(B) resonance. nih.gov However, various non-covalent interactions can influence the conformational equilibrium. These include intramolecular hydrogen bonds, such as between the hydroxyl groups of the boronic acid and a nearby substituent. nih.gov
In the solid state, intermolecular hydrogen bonding is a dominant feature, often leading to the formation of dimers. nih.gov Computational studies of these dimers, using functionals like BLYP which are effective for describing hydrogen bonds, can provide insights into the geometry and stability of these supramolecular structures. nih.gov Understanding these interactions is crucial for crystal engineering and predicting the solid-state properties of materials derived from this compound. diva-portal.org
Table 2: Investigated Intermolecular Interactions in Phenylboronic Acids
| Interaction Type | Description | Significance | Reference |
| Intermolecular Hydrogen Bonding | Between B(OH)₂ groups of two molecules, forming a dimer. | Governs crystal packing and solid-state structure. | nih.gov |
| Intramolecular Hydrogen Bonding | Between a boronic acid OH group and a suitable ortho-substituent. | Influences conformational preference. | nih.gov |
| π-Stacking | Between aromatic rings of adjacent molecules. | Contributes to the stability of molecular assemblies. | nih.gov |
| Polar-π Interactions | Between the boronic acid/boronate group and an aromatic ring. | Stabilizes boronic acid and boronate forms. | nih.gov |
Materials Science Applications of E 4 Styrylphenyl Boronic Acid and Its Derivatives
Design and Synthesis of Aggregation-Induced Emission (AIE) Active Materials
Materials with aggregation-induced emission (AIE) characteristics are non-emissive in dilute solutions but become highly luminescent when aggregated. This phenomenon is attributed to the restriction of intramolecular motion in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. The styrylphenyl moiety within (E)-(4-styrylphenyl)boronic acid provides a rigid and planar structure that is conducive to AIE.
Researchers have designed and synthesized various AIE-active materials by incorporating the this compound scaffold into larger molecular architectures. For instance, luminogens composed of multiple tetraphenylethene units, which are known AIE-gens, have been synthesized. A luminogen with two tetraphenylethene units (BTPE) was found to be more emissive in the solid state than a similar compound with only one unit. rsc.org The self-assembly of these molecules can lead to the formation of microstructures, such as crystalline microfibers, which exhibit high fluorescence quantum yields. rsc.org The control of luminescence properties between fluorescence aggregation-caused quenching (ACQ) and AIE has been demonstrated in organoboron complexes by subtle modifications to the ligand structure. rsc.org
Cyanostilbene derivatives, which share structural similarities with this compound, have also been investigated for their AIE properties. mdpi.com These compounds have been shown to exhibit typical AIE behavior in solvent/water mixtures, where they are weakly emissive in pure solvent but show a sharp increase in fluorescence intensity upon aggregation in water-rich mixtures. mdpi.com
Development of Organic Electronic and Optical Materials
The extended π-conjugated system of this compound makes it a valuable building block for organic electronic and optical materials. bldpharm.com Its derivatives have been explored for applications in organic light-emitting diodes (OLEDs) and non-linear optical (NLO) materials.
In the context of OLEDs, the AIE properties of materials derived from this compound are particularly advantageous. Electroluminescence devices based on BTPE have been fabricated and shown to exhibit high current efficiencies. rsc.org The development of such materials is crucial for advancing the performance of solid-state lighting and display technologies.
Furthermore, theoretical and experimental studies on dyes with structures related to this compound have highlighted their potential for NLO applications. The strategic placement of donor and acceptor groups on the molecular backbone can significantly influence the charge transfer characteristics and, consequently, the NLO properties of the material. rsc.org
Integration into Polymer Architectures and Functional Polymers
The boronic acid functional group of this compound provides a versatile handle for its incorporation into polymer structures, leading to the development of functional polymers with unique properties.
Boronic Acid-Functionalized Polymers for Stimuli-Responsive Systems
Boronic acid-functionalized polymers are known for their ability to respond to various stimuli, particularly changes in pH and the presence of diols. This responsiveness stems from the reversible formation of boronate esters with diols. While specific examples directly utilizing this compound in this context are not extensively detailed in the provided search results, the general principles apply.
Boronic acid-functionalized mesoporous polymers have been developed for applications such as the selective extraction of brassinosteroids, which are plant hormones containing diol functionalities. nih.gov This demonstrates the potential of boronic acid-containing polymers to interact with and respond to specific chemical analytes.
Dynamic Covalent Networks and Vitrimers Utilizing Boronate Esters
Boronate esters are a prime example of dynamic covalent bonds, which can reversibly break and reform under specific conditions. This property is exploited in the creation of dynamic covalent networks (DCNs) and vitrimers, which are a class of plastics that can be reprocessed and healed like thermoplastics while retaining the mechanical properties of thermosets.
Boronic esters formed from the condensation of boronic acids and diols are widely used in the synthesis of both discrete molecular assemblies and polymer networks. nih.govwur.nl These networks can exhibit rubber-like properties and their dynamic nature can be confirmed through stress relaxation experiments. nih.govwur.nl The addition of acid can influence the relaxation times within these polymer networks, highlighting their stimuli-responsive nature. wur.nl The development of such materials opens up possibilities for creating self-healing and recyclable polymers. wur.nlresearchgate.net
Application in Photovoltaic Devices (e.g., Dye-Sensitized Solar Cells)
This compound and its derivatives have been investigated for their potential use in photovoltaic devices, particularly in dye-sensitized solar cells (DSSCs). mdpi.comnih.gov In DSSCs, a dye molecule absorbs light and injects an electron into a semiconductor material, typically titanium dioxide (TiO2), to generate a current. The boronic acid group can serve as an effective anchoring group to bind the dye to the TiO2 surface. nih.govresearchgate.net
The use of boronic acid as an anchoring group offers several advantages over the more commonly used carboxylic acids, including the formation of a strong and stable bond with the anatase surface of TiO2. nih.gov The highly conjugated structure of styryl-based dyes facilitates efficient electron transfer. nih.gov Researchers have synthesized and characterized BODIPY dyes functionalized with boronic acids for use in water-based DSSCs. mdpi.comnih.gov Experimental data have shown that these dyes exhibit photosensitizing activities, with the efficiency depending on the specific molecular structure of the dye. mdpi.comnih.gov
| Dye Structure | Anchoring Group | Application | Key Finding |
| Distyryl BODIPY | Boronic Acid | DSSC | More efficient than styryl BODIPY in all experiments. mdpi.comnih.gov |
| Thiophene-based azo dyes | Salicylic acid | DSSC, NLO | Performance influenced by secondary donor strength. rsc.org |
| Diphenylaniline-based dyes | Carboxylic acid | DSSC | Efficiency can be enhanced by fine-tuning the molecular structure. nih.gov |
Research on Boronic Acid-Based Fluorescent Probes and Sensors for Chemical Analytes
The ability of the boronic acid group to interact with specific analytes has led to the development of a wide range of fluorescent probes and sensors. The interaction with an analyte can modulate the electronic properties of the boronic acid, leading to a change in the fluorescence of an attached fluorophore.
A variety of boronate-based fluorescent probes have been synthesized for the detection of reactive oxygen species such as hydrogen peroxide (H2O2). researchgate.netnih.gov These probes often employ an intramolecular charge transfer (ICT) mechanism. The reaction with H2O2 converts the electron-withdrawing boronic ester into an electron-donating phenol, which alters the ICT process and results in a change in fluorescence intensity or wavelength. researchgate.netnih.gov The sensitivity and response ("off-on" or "on-off") of these probes can be tuned by modifying the electron-donating or electron-withdrawing groups on the aromatic backbone. researchgate.netnih.gov
Furthermore, boronic acid-based probes have been developed for the detection of other analytes, including fluoride (B91410) ions. nih.gov The interaction of fluoride with the boronic acid group to form a trifluoroboronate anion leads to significant changes in the spectral properties of the probe. nih.gov These probes can exhibit ratiometric responses, providing a more reliable method for analyte quantification.
| Probe Derivative | Analyte | Detection Mechanism | Fluorescence Response |
| DSTBPin | H2O2 | ICT disruption | "Off-On" |
| MSTBPin | H2O2 | ICT disruption | "Off-On" |
| CSTBPin | H2O2 | ICT introduction | Decrease in intensity |
| Stilbene-based probe | Fluoride | Formation of trifluoroboronate | Spectral shift/intensity change nih.gov |
Synthesis and Research on Advanced Derivatives of E 4 Styrylphenyl Boronic Acid
Boronic Esters (e.g., Pinacol (B44631), Neopentyl Glycol Esters)
Boronic esters are the most common derivatives of boronic acids, formed by the condensation reaction between the boronic acid and a diol. Among the various diols used, pinacol and neopentyl glycol are frequently employed to generate stable, crystalline solids that are often easier to handle and purify than the parent boronic acids.
The conversion of (E)-(4-styrylphenyl)boronic acid to its corresponding boronic esters, such as the pinacol or neopentyl glycol ester, serves as a crucial strategy for protecting the boronic acid moiety. While boronic acids are generally stable, they can undergo undesirable side reactions, such as dehydration to form boroxines, under certain conditions. berkeley.edu The esterification process masks the reactive B(OH)₂ group, preventing these side reactions and allowing for greater functional group tolerance in multi-step syntheses.
Synthetic Strategies: The synthesis of this compound pinacol ester can be achieved through several established methods:
Esterification: The most direct method involves the reaction of this compound with pinacol, typically in a solvent that allows for the removal of water, thereby driving the equilibrium towards the ester product.
Miyaura Borylation: A common alternative starts from an aryl halide, such as (E)-1-bromo-4-styrylbenzene. In the presence of a palladium catalyst and a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂), the corresponding pinacol ester is formed directly. organic-chemistry.org
From Arylamines: It is also possible to synthesize arylboronic pinacol esters from the corresponding arylamine precursors. organic-chemistry.org
The role of these esters as protecting groups is pivotal. By converting the boronic acid to an ester, its reactivity is temporarily attenuated. acs.org This allows chemists to perform reactions on other parts of the molecule without affecting the boronic acid functional group. The boronic ester is stable enough to withstand various reaction conditions and purification techniques like column chromatography. berkeley.eduorganic-chemistry.org Following the desired transformations, the boronic acid can be regenerated by hydrolysis of the ester, although in many cases, such as the Suzuki-Miyaura coupling, the boronic ester can be used directly. berkeley.edunih.gov
Boronic esters of this compound exhibit a favorable balance of stability and reactivity. The conversion to esters like the pinacol derivative significantly enhances stability compared to the free boronic acid. organic-chemistry.org This increased stability is attributed to the steric bulk of the diol, which protects the boron center from unwanted reactions such as oxidation and protodeboronation. organic-chemistry.org This stability makes the esters easier to handle, purify, and store for extended periods.
Despite their stability, these esters remain sufficiently reactive to participate in key chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. berkeley.edu The ester can often be used directly in these reactions, where it undergoes transmetalation with a palladium catalyst. eventsair.com In some instances, the reaction conditions facilitate the in-situ hydrolysis of the ester back to the more reactive boronic acid. The specific choice of ester can fine-tune reactivity; for example, sterically hindered esters may exhibit different reaction kinetics compared to less hindered ones. organic-chemistry.org This ability to modulate stability and reactivity makes boronic esters versatile and highly valuable intermediates in organic synthesis.
| Derivative | Key Advantage | Common Use |
| Pinacol Ester | High stability, good crystallinity, compatible with chromatography. berkeley.eduorganic-chemistry.org | Protecting group, direct use in Suzuki-Miyaura coupling. berkeley.edu |
| Neopentyl Glycol Ester | Offers different stability and reactivity profile compared to pinacol esters. | Alternative protecting group, use in cross-coupling reactions. |
Boroxines (Anhydrides) and Their Dynamic Behavior
Boroxines are six-membered, non-aromatic heterocyclic compounds composed of alternating boron and oxygen atoms. They are the formal dehydration trimers of boronic acids.
This compound, like many other boronic acids, can reversibly form a trimeric anhydride (B1165640) known as a boroxine (B1236090), specifically 2,4,6-tris((E)-4-styrylphenyl)boroxine. researchgate.neteckerd.edu This occurs through the intermolecular dehydration of three boronic acid molecules. nih.gov The formation is an equilibrium process that can be influenced by factors such as concentration, solvent, and the presence of water. researchgate.netclockss.org In non-polar solvents or under dehydrating conditions, the equilibrium shifts towards the boroxine. nih.gov
The formation of boroxines can be a drawback when the pure monomeric boronic acid is desired, as it can complicate characterization and quantitative analysis. berkeley.edu Characterization of boroxines is typically performed using spectroscopic methods such as NMR, as well as thermal analysis and X-ray diffraction, which can confirm the cyclic trimeric structure. nih.govclockss.org
The formation of boroxines is a dynamic and reversible process. researchgate.net The boroxine of this compound is susceptible to hydrolysis, readily converting back to three molecules of the parent boronic acid in the presence of water. nih.govresearchgate.netresearchgate.net This dynamic equilibrium is a key feature of boronic acid chemistry. The rate of hydrolysis can be very rapid. nih.gov
This dynamic behavior is not limited to hydrolysis. Boroxines can also undergo exchange reactions. For instance, a mixture of two different boronic acids can lead to the formation of mixed boroxines containing both substituent groups. clockss.org The study of these hydrolysis and exchange reactions provides insight into the fundamental reactivity of boronic acids and is crucial for controlling their behavior in various applications, from cross-coupling reactions to the development of dynamic materials. eventsair.comnih.gov
Aryltrifluoroborate Salts as Robust Precursors
Potassium aryltrifluoroborates are derivatives of boronic acids that have gained significant attention due to their exceptional stability and ease of handling.
The conversion of this compound or its esters into the corresponding potassium (E)-(4-styrylphenyl)trifluoroborate salt offers a highly robust alternative for use in synthesis. These salts are typically crystalline solids that are stable to air and moisture, making them easy to store indefinitely without degradation. nih.govnih.gov
The synthesis is straightforward, commonly involving the reaction of the boronic acid or a boronic ester with potassium hydrogen difluoride (KHF₂). organic-chemistry.orgacs.org This one-pot conversion is often high-yielding and provides a convenient route to a stable, protected form of the boronic acid. organic-chemistry.orgnih.gov
In synthetic applications, such as the Suzuki-Miyaura reaction, potassium aryltrifluoroborate salts are excellent coupling partners. nih.govacs.orgacs.org They are often more reactive than the corresponding boronic esters under certain conditions and are compatible with a wide range of functional groups. Their enhanced stability and predictable reactivity make them reliable and robust precursors in complex molecule synthesis. nih.govorganic-chemistry.org
Comparison of this compound Derivatives
| Derivative | Formula Structure | Key Characteristics |
|---|---|---|
| Boronic Acid | R-B(OH)₂ | Prone to dehydration to form boroxines. berkeley.edu |
| Pinacol Ester | R-B(O₂C₂Me₄) | Stable, easily purified, used directly in coupling reactions. berkeley.eduorganic-chemistry.org |
| Boroxine | (RBO)₃ | Trimeric anhydride, in dynamic equilibrium with the acid. researchgate.net |
| Potassium Trifluoroborate | [R-BF₃]K | Highly stable, crystalline solid, robust precursor. nih.govnih.gov |
R represents the (E)-4-styrylphenyl group.
Borinic Acid Derivatives and Their Unique Reactivities
Borinic acids, which possess the general structure R₂B(OH), represent a distinct class of organoboron compounds compared to their more common boronic acid counterparts, RB(OH)₂. In the context of this compound, the corresponding borinic acid derivative would be bis((E)-4-styrylphenyl)borinic acid. These molecules feature two organic residues attached to the boron atom, a structural change that imparts significantly different chemical characteristics.
The synthesis of diarylborinic acids can be approached through several established methods. mdpi.com A primary strategy involves the reaction of an arylboronic ester with an organometallic reagent. For instance, this compound pinacol ester could be reacted with a stoichiometric amount of (E)-4-styryllithium or the corresponding Grignard reagent to form the desired bis((E)-4-styrylphenyl)borinic acid. Another route involves the controlled addition of two equivalents of an organometallic reagent to a trialkoxyborane. mdpi.com
A defining feature of borinic acids is their enhanced Lewis acidity when compared to analogous boronic acids. mdpi.com The presence of two electron-withdrawing aryl groups on the boron center in bis((E)-4-styrylphenyl)borinic acid renders it a more potent Lewis acid than the parent boronic acid. This heightened reactivity makes them valuable in catalysis but also contributes to their relative instability. Borinic acids are more susceptible to oxidation and protodeboronation, a reaction where the carbon-boron bond is cleaved by a proton source. mdpi.com
Due to this instability, borinic acids are often handled as stabilized derivatives. They readily react with bidentate ligands, such as amino alcohols like ethanolamine, to form stable, tetracoordinated chelate complexes. mdpi.com These complexes are often crystalline solids, which facilitates their purification and storage, a significant advantage over the typically less stable free borinic acid. mdpi.com
Table 1: Comparative Properties of this compound and its Borinic Acid Derivative
| Property | This compound | Bis((E)-4-styrylphenyl)borinic Acid |
| General Formula | Ar-B(OH)₂ | Ar₂-B(OH) |
| Lewis Acidity | Moderate | Enhanced mdpi.com |
| Relative Stability | Generally stable solid | Less stable; prone to oxidation and protodeboronation mdpi.com |
| Key Reactivity | Suzuki-Miyaura cross-coupling, esterification | Formation of stable tetracoordinated chelates with diols/amino alcohols mdpi.com |
| Handling | Can be isolated and stored as the free acid | Often generated in-situ or isolated as a stable chelate complex (e.g., with ethanolamine) mdpi.com |
Structural Modifications and Analogues of this compound for Diversified Research Applications
The this compound scaffold is a versatile platform for chemical modification, allowing researchers to fine-tune its properties for a wide array of applications, from medicinal chemistry to materials science. Modifications can be targeted at the styryl (or stilbene) backbone, the boronic acid functional group itself, or by incorporating the entire molecule as a building block into a larger system.
One key strategy involves introducing substituents onto the aromatic rings of the styryl framework. This approach is exemplified by research on analogues of Combretastatin A-4 (CA-4), a natural stilbene (B7821643) derivative known for its potent ability to inhibit tubulin polymerization. nih.gov Scientists have synthesized boronic acid analogues of CA-4, where the boronic acid group acts as a bioisostere for a hydroxyl group. This modification was shown to produce compounds that were even more potent inhibitors of tubulin polymerization than the parent CA-4, highlighting how modifying the stilbene core can enhance biological activity for anticancer research. nih.gov
Another common modification is the conversion of the boronic acid moiety into a boronate ester, such as the widely used pinacol ester. This transformation is not merely a protecting group strategy; it enhances the compound's stability, improves its solubility in organic solvents, and modulates its reactivity for specific synthetic applications, such as in robust, large-scale syntheses of compound libraries. researchgate.netresearchgate.net
Furthermore, the inherent properties of the boronic acid group can be exploited by designing analogues for specific functions. Phenylboronic acids are well-known for their ability to reversibly bind with 1,2-diols, a characteristic found in many carbohydrates. nih.gov An analogue of this compound could therefore be developed as a fluorescent sensor for saccharides. The extended π-conjugation of the styryl system provides a fluorescent core, and the binding of a diol-containing molecule to the boronic acid terminus would alter the electronic environment, leading to a detectable change in the fluorescence signal. This principle has been used to increase the membrane permeability of other molecules by forming a transient, more lipophilic boronate ester with polyols. nih.gov
Table 2: Examples of Structural Modifications and Their Research Applications
| Structural Modification Strategy | Target Moiety | Example Application | Intended Outcome |
| Ring Substitution | Styryl Backbone | Anticancer Drug Discovery (e.g., CA-4 Analogues) | Enhance biological potency by modifying electronic and steric properties of the stilbene core. nih.gov |
| Functional Group Conversion | Boronic Acid | Synthesis and Catalysis | Improve stability, solubility, and handling by converting -B(OH)₂ to a boronate ester (e.g., pinacol). researchgate.net |
| Exploiting Intrinsic Reactivity | Boronic Acid | Fluorescent Biosensing | Design sensors where diol binding modulates the fluorescence of the conjugated styryl system. nih.gov |
| Bioisosteric Replacement | Whole Molecule | Drug Delivery and Cellular Imaging | Use the scaffold as a building block, attaching it to other molecules to enhance properties like cell permeability. nih.gov |
Q & A
Basic: What are the recommended methods for synthesizing and characterizing (E)-(4-Styrylphenyl)boronic acid?
Answer:
Synthesis typically involves Suzuki-Miyaura cross-coupling reactions to introduce the boronic acid moiety. Optimization of HPLC methods (e.g., gradient elution with C18 columns) is critical for isolating and purifying the compound . Characterization includes nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HRMS). For MALDI-MS analysis, derivatization with diols (e.g., 2,3-butanedione) is essential to prevent boroxine formation, ensuring accurate detection of the intact molecule .
Advanced: How can this compound be integrated into glucose-responsive hydrogels for biomedical applications?
Answer:
The compound’s boronic acid group reversibly binds diols, enabling glucose-sensitive hydrogel design. Advanced methodologies involve copolymerizing it with redox-active polymers (e.g., poly-nordihydroguaiaretic acid) to enhance stability and reusability. Competitive indicator displacement assays (IDAs) using these hydrogels allow real-time glucose monitoring, with SPR spectroscopy validating binding kinetics .
Basic: What are the primary material science applications of this compound?
Answer:
It serves as a precursor for boronic ester-based self-healing polymers and stimuli-responsive materials. Applications include:
- Dynamic covalent networks : Crosslinking via boroxine formation under acidic conditions .
- Aggregation-induced emission (AIE) dyes : Incorporating styryl groups for fluorescence sensors .
Advanced: What experimental techniques are used to study the kinetic properties of its diol-binding interactions?
Answer:
Stopped-flow fluorescence spectroscopy quantifies binding kinetics (e.g., kon values) with sugars like D-fructose and D-glucose. Binding equilibria are pH-dependent, with faster rates observed for cyclic diols (e.g., kon ≈ 10<sup>-2</sup>–10<sup>-1</sup> M<sup>-1</sup>s<sup>-1</sup>) . Computational modeling (DFT) further elucidates transition states and steric effects .
Advanced: How can researchers address challenges in MALDI-MS analysis of boronic acid-containing compounds?
Answer:
Derivatization with diols (e.g., mannitol) stabilizes boronic acids as cyclic esters, preventing dehydration/trimerization artifacts. For peptide-boronic acid conjugates, arginine-specific labeling with 2,3-butanedione improves ionization efficiency and sequence determination .
Basic: What analytical methods ensure the quantification of trace impurities in boronic acid derivatives?
Answer:
LC-MS/MS in multiple reaction monitoring (MRM) mode achieves sensitivity down to 1 ppm for genotoxic impurities (e.g., carboxy phenyl boronic acid). Validation parameters (linearity, accuracy, LOQ) must comply with ICH guidelines, using deuterated internal standards for precision .
Advanced: What structural modifications enhance its anticancer activity?
Answer:
Incorporating boronic acid into combretastatin analogs (e.g., cis-stilbene derivatives) improves tubulin polymerization inhibition (IC50 ≈ 21–22 µM). Apoptosis induction is validated via FACScan analysis (Jurkat cells) and COMPARE profiling against cancer cell panels .
Advanced: How can photoresponsive control of boronic acid-diol binding be achieved?
Answer:
Azobenzene-boronic acid conjugates enable light-tunable binding. E→Z isomerization with red light (λ > 600 nm) enhances binding affinity by 20-fold via steric and electronic modulation. Applications include photo-regulated hydrogels for drug delivery .
Advanced: How do non-specific interactions affect glycoprotein binding selectivity?
Answer:
Surface plasmon resonance (SPR) studies reveal that secondary interactions (e.g., hydrophobic forces) reduce selectivity. Buffer optimization (e.g., Tris-HCl vs. borate buffers) and surface blocking agents (e.g., BSA) mitigate interference, improving glycoprotein capture efficiency .
Advanced: What structural features influence its thermal stability for flame-retardant applications?
Answer:
Thermogravimetric analysis (TGA) identifies degradation pathways (e.g., boroxine formation at 190–220°C). Substituents like methoxy groups enhance stability by reducing oxidative decomposition. Halogen-free flame retardancy is achieved via char formation catalyzed by boron oxides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
